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molecular formula C10H16N2O B8702565 6-(Pyrimidin-5-YL)hexan-1-OL CAS No. 88940-77-6

6-(Pyrimidin-5-YL)hexan-1-OL

Cat. No. B8702565
M. Wt: 180.25 g/mol
InChI Key: QCXSNTXJIYUSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04996218

Procedure details

A solution of 6-(5-pyrimidinyl)-5-hexynol (3.52 g) in ethanol (20 ml) was added to a pre-hydrogenated suspension of 10% palladium on carbon (1 g) in ethanol (130 ml) and hydrogenated at room temperature and pressure. The mixture was filtered through hyflo and the filtrate evaporated in vacuo to give the title compound as a pale yellow oil (3.38 g).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:4]=[N:3][CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
N1=CN=CC(=C1)C#CCCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through hyflo
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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